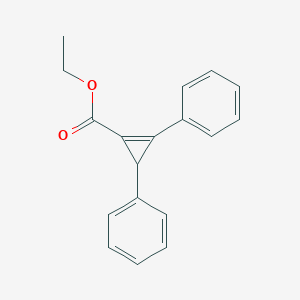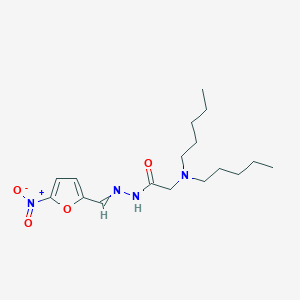
5-Nitro-2-furaldehyde (dipentylaminoacetyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2-furaldehyde (dipentylaminoacetyl)hydrazone is an organic compound with the molecular formula C17H28N4O4. It is a derivative of 5-nitro-2-furaldehyde, which is known for its applications in various chemical and biological processes. This compound is characterized by the presence of a nitro group, a furan ring, and a hydrazone linkage, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-furaldehyde (dipentylaminoacetyl)hydrazone typically involves the reaction of 5-nitro-2-furaldehyde with dipentylaminoacetyl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using industrial-scale crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-furaldehyde (dipentylaminoacetyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Products include nitroso derivatives and other oxidized forms.
Reduction: Products include amino derivatives.
Substitution: Products include various substituted furan derivatives.
Scientific Research Applications
5-Nitro-2-furaldehyde (dipentylaminoacetyl)hydrazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the production of various chemical intermediates and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Nitro-2-furaldehyde (dipentylaminoacetyl)hydrazone involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The furan ring and hydrazone linkage also play a role in its biological activity by facilitating binding to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-furaldehyde: A precursor to 5-Nitro-2-furaldehyde (dipentylaminoacetyl)hydrazone, known for its antimicrobial properties.
5-Nitro-2-thiophenecarboxaldehyde: Similar in structure but contains a thiophene ring instead of a furan ring.
2-Nitrobenzaldehyde: Contains a benzene ring instead of a furan ring, with similar nitro and aldehyde functionalities.
Uniqueness
This compound is unique due to its specific combination of a nitro group, furan ring, and hydrazone linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
33207-14-6 |
|---|---|
Molecular Formula |
C17H28N4O4 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-(dipentylamino)-N-[(5-nitrofuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H28N4O4/c1-3-5-7-11-20(12-8-6-4-2)14-16(22)19-18-13-15-9-10-17(25-15)21(23)24/h9-10,13H,3-8,11-12,14H2,1-2H3,(H,19,22) |
InChI Key |
HWDPSQSTOIACSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)CC(=O)NN=CC1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


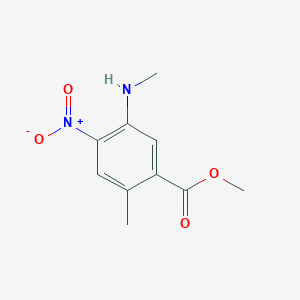
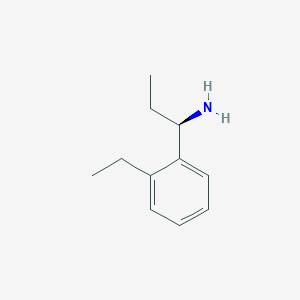
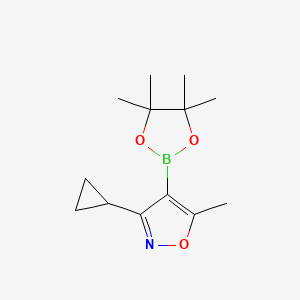
![tert-Butyl [(2R)-2-cyanopentyl]carbamate](/img/structure/B13975157.png)
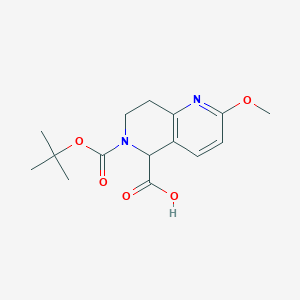
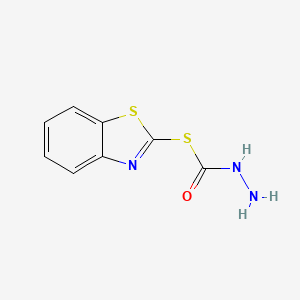
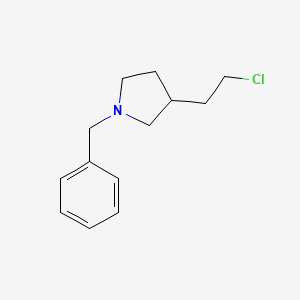
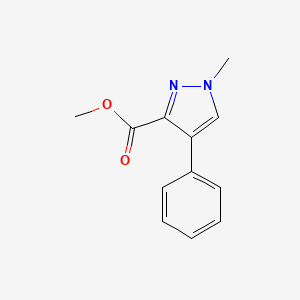

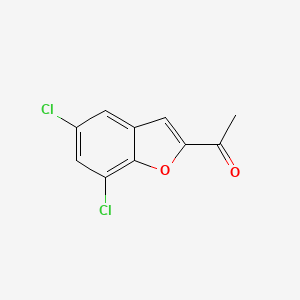
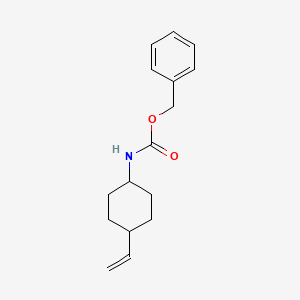
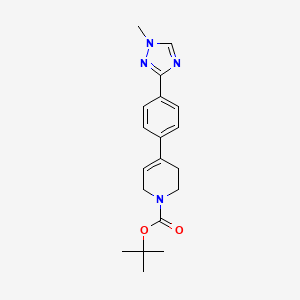
![3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B13975199.png)
